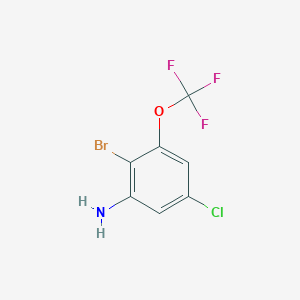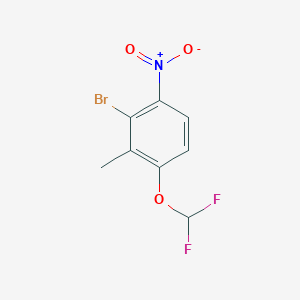
trans-2-(4-Bromphenyl)-cyclohexanol
Übersicht
Beschreibung
Compounds like “trans-2-(4-Bromo-phenyl)-cyclohexanol” belong to a class of organic compounds known as aromatic alcohols. They contain a phenyl group (an aromatic ring of carbon atoms) attached to a cyclohexanol group (a six-membered ring containing a hydroxyl group). The “trans” designation refers to the spatial arrangement of the atoms in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromine atom on the phenyl ring could be replaced by another group. Another common method is the reduction of a carbonyl group to an alcohol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Aromatic alcohols can undergo a variety of chemical reactions, including oxidation to form carbonyl compounds, and substitution reactions where the hydroxyl group is replaced by other functional groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthese von Borinsäurederivaten
trans-2-(4-Bromphenyl)-cyclohexanol: ist ein wertvoller Vorläufer bei der Synthese von Borinsäurederivaten. Diese Verbindungen werden in Kreuzkupplungsreaktionen verwendet und haben ein Potenzial in Katalyse, Medizinischer Chemie und der Herstellung von Polymer- oder Optoelektronikmaterialien . Die erhöhte Lewis-Acidität von Borinsäuren im Vergleich zu Boronsäuren macht sie besonders nützlich für die regioselektive Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen .
Suzuki–Miyaura-Kupplung
Im Bereich der organischen Synthese kann This compound im Suzuki–Miyaura-Kupplungsprozess verwendet werden. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Konstruktion komplexer organischer Moleküle von grundlegender Bedeutung sind. Die Struktur der Verbindung ermöglicht die Herstellung von Organobor-Reagenzien, die für diese Kupplung erforderlich sind .
Katalyse
Die borhaltige Einheit der Verbindung spielt eine wichtige Rolle in der Katalyse. Sie kann verschiedene Reaktionen erleichtern, darunter oxidative Addition und Transmetallierungsprozesse, die in der modernen synthetischen Chemie entscheidend für die Herstellung vielfältiger und komplexer molekularer Architekturen sind .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Entwicklung neuer Arzneimittel. Seine strukturellen Merkmale ermöglichen die Bildung von Verbindungen, die mit biologischen Systemen interagieren können, was möglicherweise zur Entdeckung neuer Medikamente führt .
Materialwissenschaften
Diese Verbindung ist auch in den Materialwissenschaften von Bedeutung. Ihre Einarbeitung in Polymere kann zu Materialien mit einzigartigen optischen und elektronischen Eigenschaften führen, die für die Entwicklung neuer optoelektronischer Geräte unerlässlich sind .
Biologische Bildgebung
Die Bor-Komponente von This compound kann in der biologischen Bildgebung verwendet werden. Borhaltige Verbindungen werden häufig in Bildgebungstechniken verwendet, da sie Neutronen absorbieren können, was sie in verschiedenen diagnostischen Anwendungen nützlich macht .
Wirkmechanismus
Target of Action
Boronic acids and their esters, which include this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly seen as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in carbon–carbon bond formation . This process is crucial in various biochemical pathways, including the synthesis of complex organic molecules.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability and pharmacokinetics.
Result of Action
Its potential use in drug design and delivery suggests it could have significant impacts at the molecular and cellular levels .
Action Environment
The action of trans-2-(4-Bromo-phenyl)-cyclohexanol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological pH can considerably accelerate the reaction rate . Additionally, the compound’s stability in water could also influence its action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYGHQSJSVSJP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)

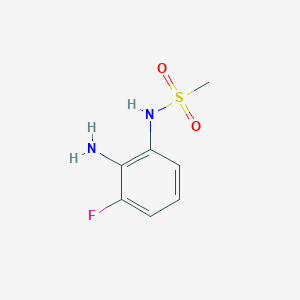
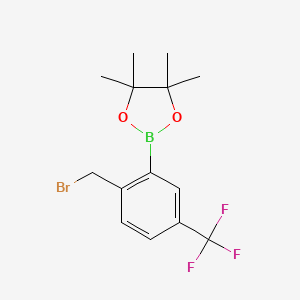
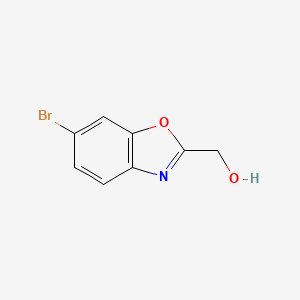

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)


